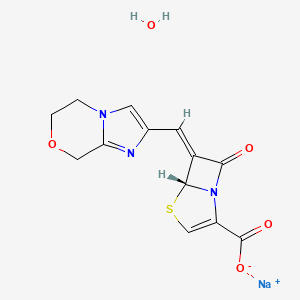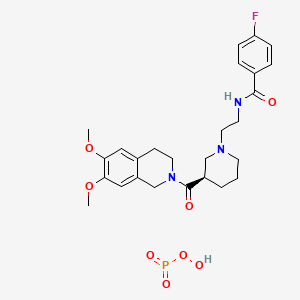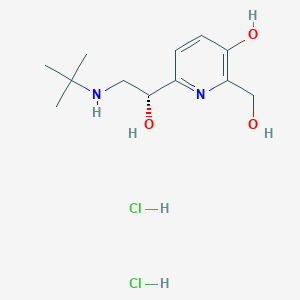
N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amine groups, oleoyloxy groups, and a trifluoroacetate counterion. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, followed by their sequential coupling to form the final product. Key steps include:
Preparation of Intermediate Amines: The synthesis starts with the preparation of 3-aminopropylamine derivatives, which are then reacted with pentanoyl chloride to form the bis(aminopropyl)amino pentanamide intermediate.
Formation of Oleoyloxy Groups: The intermediate is then reacted with oleoyl chloride in the presence of a base such as triethylamine to introduce the oleoyloxy groups.
Quaternization: The final step involves the quaternization of the amine groups with dimethyl sulfate, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex amine-containing compounds.
Biology: Investigated for its potential as a biomolecule modifier, due to its multiple amine groups which can interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with cellular membranes and proteins.
Industry: Utilized in the development of advanced materials, such as surfactants or emulsifiers, due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate exerts its effects is largely dependent on its interaction with molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially altering their structure and function. Additionally, the oleoyloxy groups may interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(stearoyloxy)propan-1-aminium chloride
- N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(palmitoyloxy)propan-1-aminium bromide
Uniqueness
Compared to similar compounds, N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate is unique due to its specific combination of oleoyloxy groups and trifluoroacetate counterion. This unique structure may confer distinct physicochemical properties, such as solubility, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C56H107F3N6O7 |
|---|---|
Poids moléculaire |
1033.5 g/mol |
Nom IUPAC |
2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethyl-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-dimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C54H106N6O5.C2HF3O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-52(61)64-49-50(65-53(62)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-60(3,4)47-46-59-54(63)51(58-45-37-42-56)38-35-43-57-44-36-41-55;3-2(4,5)1(6)7/h19-22,50-51,57-58H,5-18,23-49,55-56H2,1-4H3;(H,6,7)/b21-19-,22-20-; |
Clé InChI |
MEWNCDCGXHMKSY-JDVCJPALSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.C(=O)(C(F)(F)F)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCC=CCCCCCCCC.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)




![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)
![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)


![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)

